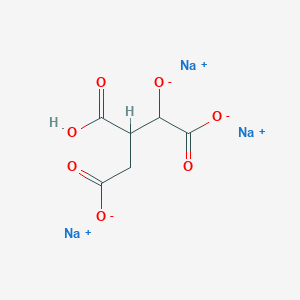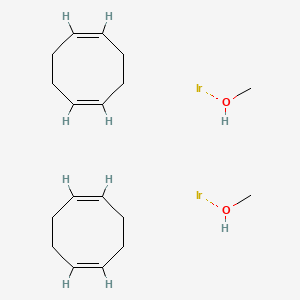
Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) is a complex organometallic compound with the molecular formula C18H30Ir2O2. It is commonly used as a catalyst in various organic synthesis reactions, particularly in the preparation of heteroaryl fused indole ring systems and borylation and Suzuki-Miyaura coupling reactions . The compound is known for its pale yellow to yellow crystalline powder form and is sensitive to light, air, and moisture .
Preparation Methods
The synthesis of Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) typically involves the reaction of [Ir(cod)Cl]2 with methanol in the presence of potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation. The steps are as follows :
- Dissolve [Ir(cod)Cl]2 (1.49 mmol) in degassed methanol (100 mL).
- Add potassium hydroxide (0.167 g, 2.98 mmol) to the suspension.
- Stir the reaction mixture at room temperature for 2 hours.
- Pour the reaction mixture into degassed water (200 mL).
- Filter the resulting pale yellow solid and wash with degassed water (50 mL).
- Dry the pale yellow solid in a vacuum desiccator over P2O5 for 2 days.
Chemical Reactions Analysis
Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) undergoes several types of chemical reactions, primarily serving as a catalyst in various organic transformations. Some of the notable reactions include :
C-H Activation: It is a powerful catalyst for C-H activation reactions, enabling the formation of phenols from arenes.
Borylation: It facilitates the borylation of aromatic compounds, which is a crucial step in the synthesis of various organic molecules.
Suzuki-Miyaura Coupling: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Ortho-Silylation: It catalyzes the ortho-silylation of aryl ketone, benzaldehyde, and benzyl alcohol derivatives.
Scientific Research Applications
Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science :
Catalysis: It is extensively used as a catalyst in organic synthesis, including C-H activation, borylation, and Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: It is employed in the synthesis of heteroaryl fused indole ring systems, which are important in the development of pharmaceutical compounds.
Materials Science: It is used in the preparation of advanced materials through various catalytic processes.
Mechanism of Action
The mechanism of action of Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) primarily involves its role as a catalyst in facilitating various organic reactions. The compound activates C-H bonds in aromatic compounds, enabling their functionalization through processes such as borylation and silylation . The iridium centers in the compound play a crucial role in stabilizing reaction intermediates and lowering the activation energy of the reactions.
Comparison with Similar Compounds
Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) is unique due to its high catalytic activity and selectivity in C-H activation reactions. Similar compounds include :
Di-μ-chlorobis(1,5-cyclooctadiene)diiridium (I): Another iridium-based catalyst used in similar reactions but with different reactivity and selectivity.
(Acetylacetonato)(1,5-cyclooctadiene)iridium (I): Used in various catalytic processes but differs in its ligand environment and catalytic properties.
Iridium (III) Chloride: A commonly used iridium compound in catalysis with different applications and reactivity compared to Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I).
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/b2*2-1-,8-7-;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKCGUKVRJZKEQ-MIXQCLKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Ir2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
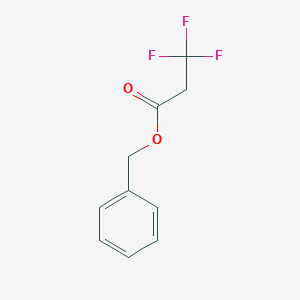
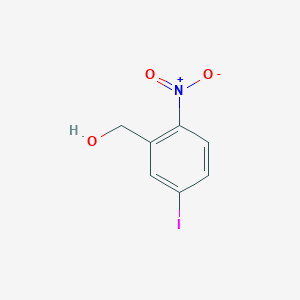
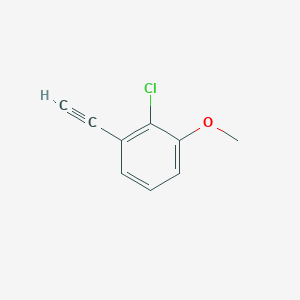
![5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 4-[3-(dihydroxyamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B8145768.png)
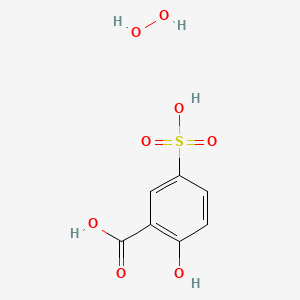
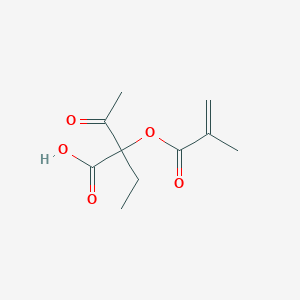
![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B8145784.png)
![N-[4-(dihydroxyamino)-2-phenoxyphenyl]methanesulfonamide](/img/structure/B8145785.png)
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-olate](/img/structure/B8145793.png)
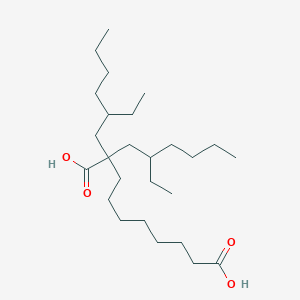
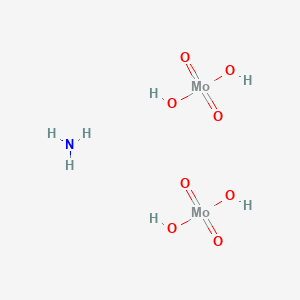
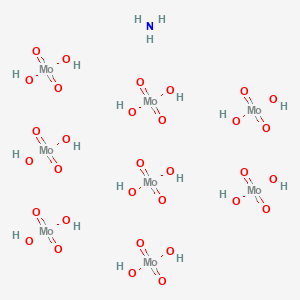
![2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester](/img/structure/B8145845.png)
